2-Cyclopropylamino-5-methyl-3-nitropyridine

Description

BenchChem offers high-quality 2-Cyclopropylamino-5-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylamino-5-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

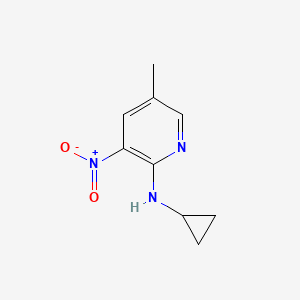

N-cyclopropyl-5-methyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYZDVJHHQGCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674458 |

Source

|

| Record name | N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-65-1 |

Source

|

| Record name | N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Cyclopropylamino-5-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of 2-Cyclopropylamino-5-methyl-3-nitropyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core chemical properties, spectroscopic profile, and primary synthetic pathways. Emphasis is placed on the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr) and its reactivity, particularly the strategic reduction of the nitro group to unlock further derivatization. The guide combines theoretical principles with practical, field-proven protocols, positioning 2-Cyclopropylamino-5-methyl-3-nitropyridine as a versatile scaffold that merges the advantageous properties of the nitropyridine core with the metabolic stability conferred by the cyclopropyl moiety.

Introduction & Strategic Significance

In the landscape of modern drug discovery, the pyridine ring is a "privileged structural motif," frequently incorporated into FDA-approved therapeutics due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When substituted with a nitro group, the resulting nitropyridine becomes a highly versatile synthetic intermediate, its reactivity profile primed for diverse chemical transformations.[1][2]

The subject of this guide, 2-Cyclopropylamino-5-methyl-3-nitropyridine, is a strategic building block that leverages this reactivity. It further incorporates a cyclopropyl group, a small, strained ring system that has become a powerful tool in medicinal chemistry. The inclusion of a cyclopropyl moiety is a well-established strategy to enhance metabolic stability, improve binding potency by inducing conformational rigidity, and fine-tune physicochemical properties to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]

This molecule therefore represents a convergence of two valuable pharmacophoric elements: an activatable nitropyridine core ready for synthetic elaboration and a cyclopropyl substituent known to confer desirable drug-like properties. This guide serves as a technical resource for scientists looking to harness the potential of this compound in their research endeavors.

Physicochemical & Spectroscopic Profile

The fundamental properties of 2-Cyclopropylamino-5-methyl-3-nitropyridine are summarized below. The spectroscopic data are predicted based on its structure and analysis of analogous compounds, providing a reliable baseline for characterization.

Core Properties

| Property | Value | Source/Method |

| IUPAC Name | 2-(Cyclopropylamino)-5-methyl-3-nitropyridine | --- |

| CAS Number | 300723-53-7 | Vendor Data |

| Molecular Formula | C₉H₁₁N₃O₂ | Calculated |

| Molecular Weight | 193.21 g/mol | Calculated |

| Appearance | Expected to be a yellow to orange solid | Analogy |

Spectroscopic Characterization

The structural features of the molecule give rise to a distinct spectroscopic signature.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Pyridine Protons: Two distinct signals in the aromatic region (δ 8.0-9.0 ppm), appearing as doublets or singlets depending on coupling. The proton at C4 (adjacent to the nitro group) will be significantly deshielded. NH Proton: A broad singlet, exchangeable with D₂O. Cyclopropyl Protons: A multiplet for the methine (CH) proton and one or more multiplets for the four methylene (CH₂) protons. Methyl Protons: A sharp singlet around δ 2.3-2.6 ppm. |

| ¹³C NMR | Signals corresponding to all nine unique carbon atoms. The carbons attached to the nitro group (C3) and the amino group (C2) will be significantly influenced by their electronic environments. Aromatic carbons will appear in the δ 110-160 ppm range, while the aliphatic cyclopropyl and methyl carbons will be upfield. |

| IR Spectroscopy | N-H Stretch: A moderate band around 3300-3400 cm⁻¹. C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. NO₂ Stretches: Two strong, characteristic bands for asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching. C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. |

| Mass Spectrometry | [M+H]⁺: A prominent molecular ion peak at m/z 194.21, corresponding to the protonated molecule. |

Synthesis & Mechanistic Rationale

The primary and most efficient route to 2-Cyclopropylamino-5-methyl-3-nitropyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly reliable due to the electronic nature of the pyridine ring system.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is predicated on the pyridine ring being electron-deficient, a state that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic pull activates the C2 position (and C6) for attack by a nucleophile. The reaction proceeds via a stabilized, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group (typically a halide) restores aromaticity and yields the final product.

-

Causality of Experimental Choice: 2-Chloro-5-methyl-3-nitropyridine is an ideal precursor. Chlorine is a good leaving group, and its position at C2 is highly activated for substitution by the adjacent nitro group and the ring nitrogen. Cyclopropylamine is a readily available, potent nucleophile for this transformation.[5]

Caption: High-level workflow for the synthesis of the target compound via SNAr.

Protocol 3.1: Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

-

Trustworthiness: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material and the appearance of the product spot/peak with the expected mass.

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq), cyclopropylamine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as ethanol (EtOH), acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a solid base was used, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude material, typically a yellow-orange solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of the Key Precursor

The precursor, 2-chloro-5-methyl-3-nitropyridine, is typically prepared from the more readily available 2-amino-5-methylpyridine.[6] This multi-step process involves nitration followed by a Sandmeyer-type reaction.

Caption: Synthetic pathway to the key chloro-nitropyridine precursor.

Chemical Reactivity & Synthetic Potential

The true value of 2-Cyclopropylamino-5-methyl-3-nitropyridine lies in its potential for further chemical modification, primarily centered around the nitro group.

Strategic Reduction of the Nitro Group

The most powerful transformation is the reduction of the C3-nitro group to a primary amine. This introduces a new nucleophilic center, converting the scaffold into a diamine derivative that serves as a gateway to a vast chemical space through reactions like amide bond formation, sulfonylation, and reductive amination.

-

Causality of Reagent Choice: Several reagents can effect this reduction.

-

Tin(II) Chloride (SnCl₂): A classic and effective method for nitro group reduction in aromatic systems.

-

Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): An inexpensive, robust, and industrially scalable method.

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct, though it may not be suitable for molecules with other reducible functional groups.

-

Caption: Key reactivity pathway via nitro reduction to unlock further derivatization.

Protocol 4.1: Reduction to 2-Cyclopropylamino-5-methylpyridine-3-amine

-

Setup: In a round-bottom flask, suspend 2-Cyclopropylamino-5-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 4-5 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours. The reaction is often accompanied by a color change from yellow/orange to a darker suspension. Monitor by TLC for the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction and filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude diamine can be purified by column chromatography or by an acid-base extraction to yield the desired product.

Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-Cyclopropylamino-5-methyl-3-nitropyridine is not widely available, its hazard profile can be inferred from its precursors and analogous structures.

-

Precursor Hazards: The precursor, 2-chloro-3-methyl-5-nitropyridine, is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage.[7]

-

Analog Hazards: Related aminonitropyridines are known skin and eye irritants and may cause respiratory irritation.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and nitrile gloves.

-

Exposure Control: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Cyclopropylamino-5-methyl-3-nitropyridine is a well-defined chemical entity with significant strategic value for chemical and pharmaceutical research. Its synthesis is straightforward and scalable, relying on the robust and predictable SNAr reaction. The compound's true potential is realized upon the reduction of its nitro functionality, which opens a direct pathway to a diverse array of diamine-derived structures. By combining the synthetically versatile nitropyridine core with the beneficial pharmacokinetic properties of the cyclopropyl group, this molecule serves as an exemplary building block for the development of novel, high-value chemical entities.

References

-

D. A. Fazleev, A. V. Glinyanaya, G. L. Starova, M. Y. Yurev, V. Y. Kukushkin, & A. S. Kritchenkov. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(24), 5898. [Link]

-

A. D. Averin, A. S. Kritchenkov, & I. P. Beletskaya. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. longdom.org [longdom.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopropylamino-5-methyl-3-nitropyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in the fields of pharmaceutical and agrochemical development. The pyridine ring is a common motif in many biologically active molecules, often enhancing target binding and improving pharmacokinetic properties.[1] The presence of a nitro group, a strong electron-withdrawing group, can activate the pyridine ring for certain chemical transformations and can also be a key pharmacophoric element.

Derivatives of nitropyridine have been utilized as intermediates in the synthesis of a wide range of bioactive compounds, including kinase inhibitors for cancer therapy and antimicrobials.[1][2] Furthermore, they play a role in the development of pesticides and herbicides.[1] This guide will focus on the synthesis and potential utility of 2-Cyclopropylamino-5-methyl-3-nitropyridine, a molecule that combines the key features of a nitropyridine core with a cyclopropylamino substituent, a group known to modulate the physicochemical and biological properties of drug candidates.

Physicochemical Properties

The properties of the target compound, 2-Cyclopropylamino-5-methyl-3-nitropyridine, can be calculated based on its structure. The properties of the key starting material, 2-Chloro-5-methyl-3-nitropyridine, are also provided for reference.

| Property | 2-Cyclopropylamino-5-methyl-3-nitropyridine (Calculated) | 2-Chloro-5-methyl-3-nitropyridine (Experimental) |

| CAS Number | Not available | 23056-40-8[3][4][5] |

| Molecular Formula | C9H11N3O2 | C6H5ClN2O2[3][4] |

| Molecular Weight | 193.20 g/mol | 172.57 g/mol |

| Appearance | Expected to be a solid | White to Orange to Green powder to crystal[4] |

| Melting Point | Not available | 45-50 °C |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents | Not available |

Synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine

The most logical and efficient synthetic route to 2-Cyclopropylamino-5-methyl-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of the chlorine atom at the 2-position of 2-Chloro-5-methyl-3-nitropyridine with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the chloro substituent for this substitution.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8)

-

Cyclopropylamine

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile is added cyclopropylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Research and Development

Given the established bioactivity of related nitropyridine derivatives, 2-Cyclopropylamino-5-methyl-3-nitropyridine holds promise as a valuable building block in several areas of research.

Medicinal Chemistry: Kinase Inhibitors

Substituted 2-aminopyridines are core structural motifs in numerous kinase inhibitors.[2] For instance, derivatives of 2-Chloro-5-methyl-3-nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various inflammatory and autoimmune diseases.[6] The introduction of the cyclopropylamino group can modulate the potency, selectivity, and pharmacokinetic profile of such inhibitors.

Agrochemicals

Nitropyridine-containing compounds have also been investigated for their herbicidal and insecticidal properties.[6] The specific functionalities of these molecules can be tailored to create potent and selective crop protection agents.[1] The unique structural features of 2-Cyclopropylamino-5-methyl-3-nitropyridine make it a candidate for exploration in the development of novel agrochemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Cyclopropylamino-5-methyl-3-nitropyridine and its precursors.

Hazard Identification of Precursor (2-Chloro-5-methyl-3-nitropyridine):

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7]

-

Ventilation: Use only outdoors or in a well-ventilated area.[7]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

Conclusion

2-Cyclopropylamino-5-methyl-3-nitropyridine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and agrochemical research. This guide provides a foundational understanding of its synthesis from readily available starting materials, along with insights into its potential applications and necessary safety protocols. The synthetic route outlined herein offers a practical approach for researchers to access this compound for further investigation. As with any novel compound, thorough characterization and biological evaluation are essential to fully elucidate its therapeutic or agrochemical potential.

References

- 2-Methyl-3-nitropyridine Safety Data Sheet. (2014-01-23).

- 2-Methyl-3-nitropyridine. Chem-Impex.

- 2-Methyl-3-nitropyridine Safety Data Sheet. (2025-11-06). MilliporeSigma.

- 2-Chloro-5-methyl-3-nitropyridine. ECHEMI.

- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026-01-08).

- Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.

- Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications.

- 2-Chloro-5-methyl-3-nitropyridine. Tokyo Chemical Industry Co., Ltd.

- 2-Chloro-5-methyl-3-nitropyridine. LookChem.

- 2-Chloro-5-methyl-3-nitropyridine 97%. Sigma-Aldrich.

- 2-Methoxy-3-methyl-5-nitropyridine. ChemScene.

- 2-Methyl-5-nitropyridine Safety Data Sheet. Synquest Labs.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.

- 2-Chloro-3-methyl-5-nitropyridine. PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Chloro-5-methyl-3-nitropyridine|lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Cyclopropylamino-5-methyl-3-nitropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound, 2-Cyclopropylamino-5-methyl-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental data for this specific molecule is not yet publicly available, this guide offers a robust, theory-backed framework for its spectroscopic identification and characterization, drawing upon data from analogous structures.

Molecular Structure and Key Features

2-Cyclopropylamino-5-methyl-3-nitropyridine is a substituted pyridine derivative featuring a cyclopropylamino group at the C2 position, a nitro group at C3, and a methyl group at C5. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for understanding its chemical properties. The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the electron-donating character of the amino and methyl groups, creates a complex electronic environment that influences its spectroscopic behavior.

Caption: Molecular structure of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for 2-Cyclopropylamino-5-methyl-3-nitropyridine.[1][2][3]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl group, the methyl group, and the amine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.2 | s | 1H | H6 (pyridine) | Deshielded due to the adjacent nitrogen and the electron-withdrawing nitro group. |

| ~7.8 - 7.5 | s | 1H | H4 (pyridine) | Influenced by the adjacent nitro group and the methyl group. |

| ~5.5 - 5.0 | br s | 1H | NH | Broad signal due to quadruple relaxation and possible hydrogen bonding; exchangeable with D₂O. |

| ~2.9 - 2.6 | m | 1H | CH (cyclopropyl) | Methine proton of the cyclopropyl group, coupled to the adjacent methylene protons. |

| ~2.4 | s | 3H | CH₃ | Singlet for the methyl group attached to the pyridine ring. |

| ~1.0 - 0.7 | m | 2H | CH₂ (cyclopropyl) | Methylene protons of the cyclopropyl group. |

| ~0.7 - 0.4 | m | 2H | CH₂ (cyclopropyl) | Methylene protons of the cyclopropyl group, diastereotopic. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 150 | C2 | Attached to the amino group and adjacent to the ring nitrogen. |

| ~145 - 140 | C6 | Aromatic carbon adjacent to the ring nitrogen. |

| ~138 - 133 | C3 | Attached to the nitro group, significantly deshielded. |

| ~135 - 130 | C5 | Attached to the methyl group. |

| ~125 - 120 | C4 | Aromatic carbon. |

| ~30 - 25 | CH (cyclopropyl) | Methine carbon of the cyclopropyl ring. |

| ~18 - 15 | CH₃ | Methyl carbon. |

| ~10 - 5 | CH₂ (cyclopropyl) | Methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyclopropylamino-5-methyl-3-nitropyridine is expected to show characteristic absorption bands for the N-H, C-H, NO₂, and C=C/C=N bonds.[4][5]

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | N-H stretch | Secondary amine |

| 3100 - 3000 | C-H stretch | Aromatic and cyclopropyl C-H |

| 2950 - 2850 | C-H stretch | Methyl C-H |

| 1600 - 1570 | C=C and C=N stretch | Pyridine ring |

| 1550 - 1500 and 1350 - 1300 | Asymmetric and symmetric NO₂ stretch | Nitro group |

| 1300 - 1200 | C-N stretch | Aryl-amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Cyclopropylamino-5-methyl-3-nitropyridine (Molecular Formula: C₉H₁₁N₃O₂), the expected molecular weight is approximately 193.21 g/mol .

Predicted Fragmentation Pattern (Electron Impact - EI)

Under electron impact ionization, the molecular ion peak (M⁺) is expected at m/z 193. Key fragmentation pathways would likely involve the loss of the nitro group, the cyclopropyl group, and cleavage of the pyridine ring.

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Dissolve 5-10 mg of 2-Cyclopropylamino-5-methyl-3-nitropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for protons. Standard pulse programs should be used.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization : Utilize an appropriate ionization technique. Electron Impact (EI) is suitable for generating fragment ions, while a softer ionization method like Electrospray Ionization (ESI) would be preferable for observing the protonated molecular ion [M+H]⁺.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 2-Cyclopropylamino-5-methyl-3-nitropyridine. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from analogous chemical structures. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predictions will be crucial for the definitive structural elucidation of 2-Cyclopropylamino-5-methyl-3-nitropyridine.

References

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. Available at: [Link]

-

Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. National Institutes of Health. Available at: [Link]

-

Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Institutes of Health. Available at: [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"2-Cyclopropylamino-5-methyl-3-nitropyridine" literature review

An In-depth Technical Guide to 2-Cyclopropylamino-5-methyl-3-nitropyridine

Introduction: A Versatile Heterocyclic Building Block

2-Cyclopropylamino-5-methyl-3-nitropyridine is a substituted aminopyridine derivative of significant interest in medicinal and synthetic chemistry. Its structure, which incorporates a pyridine core, a secondary amine, a methyl group, and a strongly electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of complex molecular scaffolds. The pyridine motif is a well-established "privileged structure" in drug discovery, frequently found in pharmacologically active molecules where it can enhance target binding and improve bioavailability.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to 2-Cyclopropylamino-5-methyl-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of a suitable precursor, typically 2-chloro-5-methyl-3-nitropyridine.

Mechanistic Rationale

The synthetic strategy is grounded in fundamental principles of aromatic chemistry. The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the nitro group (-NO₂) at the 3-position. The strong electron-withdrawing nature of the nitro group polarizes the carbon-chlorine bond at the 2-position, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile.[2] Cyclopropylamine acts as the nucleophile, displacing the chloride leaving group to form the final product. This reaction is highly regioselective, favoring substitution at the 2-position due to the activating effect of the adjacent nitro group.

Sources

The Cyclopropylamine Moiety: A Compact Powerhouse in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Authored by a Senior Application Scientist

Introduction: Beyond Flatland – The Allure of the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among the most impactful and versatile of these structural motifs is the cyclopropylamine group. This seemingly simple, strained three-membered ring fused to a nitrogen atom has proven to be a powerful tool for navigating the complex landscape of drug-receptor interactions and overcoming pharmacokinetic hurdles. Its incorporation into a drug candidate can profoundly influence a molecule's biological activity and disposition in ways that larger, more flexible substituents cannot.[1][2][3]

This guide provides a comprehensive technical overview of the strategic application of cyclopropylamine in medicinal chemistry. We will delve into the unique physicochemical properties conferred by this moiety, explore its role in enhancing drug-target interactions and metabolic stability, and provide practical insights into its chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable structural unit.

The Unique Physicochemical Profile of Cyclopropylamine

The cyclopropyl group is far from being a mere saturated carbocycle. Its inherent ring strain and unique electronic character impart a distinct set of properties that can be strategically exploited in drug design.

Conformational Rigidity and Vectorial Exit

The rigid, planar nature of the cyclopropane ring dramatically reduces the conformational flexibility of the attached amino group compared to its linear counterpart, such as an isopropylamine.[4] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.[5] Furthermore, the cyclopropyl ring acts as a rigid scaffold, projecting the amine vector into a well-defined region of space, which can be crucial for precise interactions with specific residues in a binding pocket.

Diagram 1: Conformational Restriction

Caption: Isopropylamine vs. Cyclopropylamine Conformations.

A Bioisostere with a Twist: Impact on pKa and Lipophilicity

Cyclopropylamine is often employed as a bioisostere for the isopropyl group.[6] While sterically similar, the electronic properties of the cyclopropyl ring, with its increased s-character in the C-H bonds, lead to a decrease in the basicity (pKa) of the attached amine compared to a simple secondary amine. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, and target engagement.

The replacement of an isopropyl group with a cyclopropyl group also generally leads to a reduction in lipophilicity (LogP), which can be beneficial for improving a drug's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

| Moiety | Approximate pKa of Amine | Hansch π Value (Lipophilicity Contribution) |

| Isopropylamine | 10.63 | 1.53 |

| Cyclopropylamine | 9.10[7] | 1.14[6] |

| Table 1: Comparison of Physicochemical Properties.[6][7] |

A prime example of this bioisosteric replacement is seen in the development of the antidepressant tranylcypromine, which can be considered a cyclized analog of amphetamine.[2][8] This structural modification dramatically shifts its primary pharmacological activity from a releasing agent of monoamines to a potent inhibitor of monoamine oxidase (MAO).[1]

| Compound | Primary Mechanism of Action | Approximate pKa |

| Amphetamine | Monoamine Releasing Agent | ~10 |

| Tranylcypromine | Monoamine Oxidase Inhibitor | 9.62[9] |

| Table 2: Amphetamine vs. Tranylcypromine.[1][9] |

The Double-Edged Sword of Metabolism

The metabolic fate of the cyclopropylamine moiety is a critical consideration in drug design, offering both advantages and potential liabilities.

Enhancing Metabolic Stability

The C-H bonds of a cyclopropane ring are stronger than those in an aliphatic chain due to their increased s-character.[5] This makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically vulnerable isopropyl or other alkyl group with a cyclopropyl ring, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and oral bioavailability.[4]

A classic example is the statin drug, pitavastatin, where the cyclopropyl group effectively shields the molecule from metabolism by CYP3A4, a major drug-metabolizing enzyme.[4] This leads to a more predictable pharmacokinetic profile and a reduced risk of drug-drug interactions.

The Specter of Bioactivation and Toxicity

Despite its utility in blocking metabolism, the cyclopropylamine group itself can be a substrate for certain enzymes, leading to the formation of reactive metabolites. This is a significant "structural alert" for medicinal chemists.[10] The mechanism often involves a one-electron oxidation of the amine nitrogen by CYPs (notably CYP1A2) or other oxidoreductases, leading to a radical cation. This intermediate can then undergo ring-opening to form a reactive carbon-centered radical and an α,β-unsaturated aldehyde, both of which can form covalent adducts with cellular macromolecules like proteins, leading to toxicity.[4]

The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin is a well-documented example of this bioactivation pathway.[4][9] The oxidation of its cyclopropylamine moiety is believed to be a key initiating event in its toxicity profile.

Diagram 2: Bioactivation of Cyclopropylamine

Caption: Metabolic Bioactivation Pathway.

Case Study: Tranylcypromine and Monoamine Oxidase Inhibition

The antidepressant tranylcypromine serves as an excellent case study for the role of cyclopropylamine in enzyme inhibition. It is an irreversible, mechanism-based inhibitor of both MAO-A and MAO-B.[1]

Mechanism of Irreversible Inhibition

The inhibitory mechanism of tranylcypromine involves the oxidation of its amino group by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO. This generates a radical intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[6] The unique strain and electronic properties of the cyclopropyl ring are essential for this process.

Structural Insights from X-ray Crystallography

The crystal structure of human MAO-B in complex with tranylcypromine (PDB ID: 2XFU) provides a detailed view of the drug-target interaction.[5] The phenyl group of tranylcypromine occupies a hydrophobic pocket, while the cyclopropylamine moiety is positioned in close proximity to the FAD cofactor, allowing for the covalent modification that leads to irreversible inhibition. The rigid nature of the cyclopropyl ring is key to achieving the precise orientation required for this interaction.

Synthetic Strategies for Incorporating Cyclopropylamine

A variety of synthetic methods are available for the introduction of the cyclopropylamine moiety into a target molecule. The choice of method often depends on the desired substitution pattern and stereochemistry.

Classical and Modern Synthetic Routes

Several established methods for the synthesis of cyclopropylamines include:

-

Hofmann Rearrangement: This classic reaction involves the conversion of a cyclopropanecarboxamide to a cyclopropylamine via treatment with bromine and a strong base.[11]

-

Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of a cyclopropanecarbonyl azide to an isocyanate, which is then hydrolyzed to the amine.[3]

-

Kulinkovich-Szymoniak Reaction: This titanium-mediated reaction allows for the synthesis of cyclopropylamines from nitriles and Grignard reagents.[12]

-

Simmons-Smith Reaction: This reaction involves the cyclopropanation of an allylic amine using a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[3]

Representative Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)

The synthesis of tranylcypromine often starts with the cyclopropanation of styrene. The following is a generalized protocol based on established literature procedures.[3]

Step 1: Synthesis of cis,trans-Ethyl 2-Phenylcyclopropanecarboxylate

-

To a solution of styrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium or copper catalyst.

-

Slowly add a solution of ethyl diazoacetate at a controlled temperature (e.g., 25-40 °C).

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

Work up the reaction by removing the catalyst and solvent to obtain the crude ester mixture.

Step 2: Isomerization and Hydrolysis

-

The mixture of cis and trans esters can be enriched in the desired trans isomer by treatment with a base such as sodium ethoxide.[3]

-

The enriched trans ester is then hydrolyzed to trans-2-phenylcyclopropanecarboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

Step 3: Curtius Rearrangement to trans-2-Phenylcyclopropylamine

-

The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

The acid chloride is then reacted with sodium azide to form the acyl azide.

-

The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to the Curtius rearrangement to form the isocyanate.

-

The isocyanate is then hydrolyzed with aqueous acid to afford trans-2-phenylcyclopropylamine.

Diagram 3: Synthetic Workflow for Tranylcypromine

Caption: Tranylcypromine Synthesis Overview.

Future Perspectives and Conclusion

The cyclopropylamine moiety continues to be a valuable asset in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, modulate physicochemical properties, and enhance metabolic stability ensures its continued relevance in the design of next-generation therapeutics.[1] The growing interest in this functional group is also driving the development of novel and more efficient synthetic methods, including asymmetric approaches to access enantiopure cyclopropylamines.[13]

However, the potential for metabolic bioactivation remains a key challenge that must be carefully addressed during drug development. A thorough understanding of the structural features that predispose a cyclopropylamine-containing molecule to this liability is crucial for designing safer drugs.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

National Center for Biotechnology Information. (n.d.). Tranylcypromine. In PubChem Compound Summary for CID 5530. [Link]

- U.S. Patent No. US4590292A. (1986). Process for the manufacture of cyclopropylamine.

-

Gaci, B., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(1), 944-984. [Link]

-

El-Sayed, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

Mao, Y., et al. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform, 45(38). [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

-

O'Hagan, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2118-2125. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Ganton, M. D., & Kerr, M. A. (2005). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry, 70(22), 9062-9065. [Link]

-

Macdonald, T. L., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. [Link]

-

Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682-6686. [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956. [Link]

-

Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471. [Link]

-

Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Tranylcypromine (HMDB0014890). [Link]

-

Green, A. R. (1987). Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect. British Journal of Pharmacology, 91(4), 795-801. [Link]

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. rcsb.org [rcsb.org]

- 6. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. rcsb.org [rcsb.org]

- 11. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Characterization of 2-Cyclopropylamino-5-methyl-3-nitropyridine as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-cyclopropylamino-5-methyl-3-nitropyridine as a potential kinase inhibitor. The nitropyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent activity against various kinases.[1][2] This guide outlines detailed protocols for the characterization of this compound, from initial biochemical assays to determine inhibitory activity and selectivity, to cell-based assays for assessing target engagement and downstream signaling effects. The methodologies are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating 2-Cyclopropylamino-5-methyl-3-nitropyridine

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The nitropyridine core is a key structural motif found in several potent kinase inhibitors.[1] For instance, derivatives of nitropyridine have been successfully developed as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1]

The subject of this guide, 2-cyclopropylamino-5-methyl-3-nitropyridine, combines the essential nitropyridine core with a cyclopropylamino group. The cyclopropyl moiety is often employed in medicinal chemistry to improve metabolic stability and binding affinity. Given the established activity of related compounds, it is hypothesized that 2-cyclopropylamino-5-methyl-3-nitropyridine may act as an inhibitor of one or more kinases. These application notes will guide the user through a systematic evaluation of this hypothesis.

Preliminary Characterization of the Compound

Prior to biological evaluation, it is essential to confirm the identity and purity of 2-cyclopropylamino-5-methyl-3-nitropyridine.

Table 1: Physicochemical Properties of 2-Cyclopropylamino-5-methyl-3-nitropyridine

| Property | Value | Source |

| Molecular Formula | C9H11N3O2 | PubChem |

| Molecular Weight | 193.20 g/mol | PubChem |

| Appearance | Expected to be a crystalline solid | Loba Chemie[3] |

| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO) | N/A |

Biochemical Assays: In Vitro Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified kinase enzyme in a biochemical assay.[4] Based on the structural similarity to known inhibitors, Janus kinases (JAKs) are a logical starting point for screening.

Rationale for Kinase Target Selection

Substituted aminopyridines are core structural motifs in numerous kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[2][5] The JAK-STAT signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.[2] Therefore, initial screening against JAK family members (JAK1, JAK2, JAK3, and TYK2) is a rational starting point.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.[6]

Materials:

-

Purified recombinant human kinase (e.g., JAK2)

-

Substrate peptide specific for the kinase

-

ATP

-

2-Cyclopropylamino-5-methyl-3-nitropyridine

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-cyclopropylamino-5-methyl-3-nitropyridine in 100% DMSO. Create a dilution series of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted compound or vehicle (assay buffer with DMSO) to the wells of the assay plate.

-

Add 10 µL of a solution containing the kinase and substrate peptide in assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Diagram 1: Workflow for In Vitro Kinase Inhibition Assay

Caption: Simplified JAK-STAT signaling pathway showing inhibition of JAK by the compound.

Selectivity Profiling

To assess the therapeutic potential and potential off-target effects of 2-cyclopropylamino-5-methyl-3-nitropyridine, it is crucial to determine its selectivity against a panel of other kinases. This can be achieved by screening the compound against a commercially available kinase panel at a fixed concentration (e.g., 1 µM). Kinases that show significant inhibition should be further evaluated to determine their IC50 values.

Table 2: Example Kinase Selectivity Profile

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| JAK2 | 95% | 50 |

| JAK1 | 85% | 150 |

| JAK3 | 70% | 500 |

| TYK2 | 60% | 800 |

| GSK3β | 20% | >10,000 |

| SRC | 15% | >10,000 |

| EGFR | 5% | >10,000 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 2-cyclopropylamino-5-methyl-3-nitropyridine as a kinase inhibitor. The described protocols will enable researchers to determine its in vitro potency, cellular activity, and selectivity profile. Positive results from these studies would warrant further investigation, including:

-

Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of relevant diseases.

-

Pharmacokinetic and Toxicological Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic application of these methodologies will provide a comprehensive understanding of the pharmacological properties of 2-cyclopropylamino-5-methyl-3-nitropyridine and its potential as a novel therapeutic agent.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Framework for Characterizing the Cellular Uptake of 2-Cyclopropylamino-5-methyl-3-nitropyridine and Other Novel Small Molecules

Abstract

The journey of a drug from administration to its intracellular target is fundamentally governed by its ability to cross the cell membrane. For novel small molecules like 2-Cyclopropylamino-5-methyl-3-nitropyridine, a thorough understanding of cellular uptake is a cornerstone of early-stage drug development, directly influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cellular uptake studies. We move beyond rigid templates to offer a logical, phased approach that interrogates not just if a compound enters the cell, but how and how much. This document details the underlying principles of membrane transport, provides guidance on selecting appropriate in vitro models such as Caco-2 and MDCK cells, and presents detailed, field-proven protocols for quantifying both trans-epithelial permeability and direct intracellular accumulation. Methodologies emphasize self-validation through integrated controls and leverage gold-standard analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The included workflows, data interpretation guides, and troubleshooting tips are designed to empower researchers to generate high-quality, reproducible data, thereby accelerating the characterization of promising therapeutic candidates.

Scientific Background: The Cellular Gateway

A compound's therapeutic efficacy is contingent upon its arrival at the intracellular site of action in sufficient concentration. The cell membrane, a complex lipid bilayer embedded with a variety of proteins, presents a formidable barrier. Understanding the mechanisms by which a small molecule like 2-Cyclopropylamino-5-methyl-3-nitropyridine navigates this barrier is paramount. Transport across the cell membrane is broadly categorized into two superfamilies: passive transport and active transport.[1]

-

Passive Transport : This process does not require the cell to expend metabolic energy.[1][2] It is driven by the electrochemical or concentration gradient of the solute.[2]

-

Simple Diffusion : Small, uncharged, and lipophilic molecules can directly pass through the lipid bilayer, moving "down" their concentration gradient.[1][3] The rate of diffusion is dependent on the molecule's physicochemical properties and the membrane's permeability.

-

Facilitated Diffusion : This pathway is for molecules, such as ions and larger polar molecules like glucose, that cannot easily diffuse across the membrane.[4] Their transit is mediated by channel or carrier proteins, which provide a hydrophilic pathway across the membrane.[4] This process is still passive as it does not require energy and follows the concentration gradient.

-

-

Active Transport : This mechanism moves solutes against their concentration gradient and requires the input of cellular energy, typically from the hydrolysis of adenosine triphosphate (ATP).[1] This process is mediated by transporter proteins.

-

Uptake Transporters : Proteins from the Solute Carrier (SLC) family, for example, can actively import substrates into the cell.[5][6]

-

Efflux Transporters : Conversely, members of the ATP-Binding Cassette (ABC) superfamily, such as P-glycoprotein (P-gp), actively pump substrates out of the cell, which is a common mechanism of multidrug resistance.[5][6]

-

The dominant route of entry—passive or active—profoundly impacts a drug's absorption, distribution, and potential for drug-drug interactions.[7][8][9] Therefore, an initial experimental goal is to determine which of these pathways is utilized by the compound of interest.

Caption: A phased workflow for comprehensive cellular uptake analysis.

-

Phase 1: Permeability Screening. The initial question is whether the compound can cross a confluent, polarized cell monolayer, which mimics an epithelial barrier. The standard method is the transwell permeability assay, which yields an apparent permeability coefficient (Papp). [10][11]* Phase 2: Intracellular Accumulation. This phase directly measures the concentration of the compound within the cell pellet after a defined incubation period. This is a critical metric for understanding the potential for target engagement.

-

Phase 3: Mechanistic Studies. Once uptake is confirmed, experiments are designed to differentiate between active and passive processes. These often involve manipulating experimental conditions (e.g., temperature) or using chemical inhibitors to probe the involvement of specific transporter families.

In Vitro Model Selection: Choosing the Right Cellular System

The choice of cell line is a critical decision that impacts the interpretation and relevance of the data. The two most widely used models for permeability and absorption studies are Caco-2 and MDCK cells. [12][13]

| Feature | Caco-2 Cells | MDCK Cells | Rationale for Use |

|---|---|---|---|

| Origin | Human Colon Adenocarcinoma [14] | Madin-Darby Canine Kidney [15] | Caco-2 offers direct human relevance for intestinal absorption. MDCK is a well-characterized epithelial model. |

| Differentiation | Spontaneously differentiate to form a polarized monolayer with tight junctions and microvilli. [14][16] | Form tight, polarized monolayers rapidly. [15] | Caco-2 differentiation mimics human enterocytes but takes longer (21 days). MDCK is faster (3-5 days), enabling higher throughput. [17][18] |

| Transporter Expression | Expresses a broad range of human uptake (e.g., PEPT1, OATPs) and efflux (e.g., P-gp, BCRP) transporters. [19] | Low expression of endogenous transporters. [15] | Caco-2 is ideal for studying interactions with native human transporters. MDCK serves as a "cleaner" background for studying passive permeability or for stable transfection with a single human transporter (e.g., MDCK-MDR1). [15] |

| Primary Application | "Gold standard" for predicting human intestinal drug absorption and studying transporter interactions. [14][20]| Rapid permeability screening and studying specific transporter-mediated efflux. [17][18]|

Recommendation: For an initial, comprehensive assessment of a novel compound like 2-Cyclopropylamino-5-methyl-3-nitropyridine, the Caco-2 cell line is recommended due to its high degree of physiological relevance to human oral drug absorption. [14][21]

Protocol 1: Apparent Permeability (Papp) in Caco-2 Monolayers

This protocol determines the rate of compound transport across a Caco-2 monolayer cultured on a semi-permeable Transwell® insert. [10]By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can also calculate an efflux ratio to identify potential active efflux. [15]

Self-Validation: Ensuring Monolayer Integrity

A trustworthy permeability value can only be obtained from a healthy, confluent monolayer with functional tight junctions. Integrity must be validated before every experiment.

-

Visual Inspection: Confirm a confluent, cobblestone-like morphology under a phase-contrast microscope.

-

Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the monolayer using a volt-ohm meter. For Caco-2 cells cultured for 21-25 days, TEER values should be >250 Ω·cm².

-

Lucifer Yellow Permeability: After the transport experiment, assess the flux of the paracellular marker Lucifer Yellow (typically <1% per hour). High flux indicates compromised tight junctions.

Step-by-Step Experimental Protocol

-

Cell Culture: Culture Caco-2 cells for 21-25 days on 0.4 µm Transwell-COL membrane inserts. [17]2. Preparation: On the day of the experiment, wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

-

Equilibration: Add fresh HBSS to the apical (A) and basolateral (B) chambers and equilibrate for 30 minutes at 37°C on an orbital shaker. [22]4. Dosing (A-B Permeability):

-

Remove the equilibration buffer.

-

Add the dosing solution containing 2-Cyclopropylamino-5-methyl-3-nitropyridine (e.g., at 10 µM) to the apical chamber.

-

Add fresh HBSS to the basolateral chamber.

-

-

Dosing (B-A Permeability):

-

Remove the equilibration buffer.

-

Add the dosing solution to the basolateral chamber.

-

Add fresh HBSS to the apical chamber.

-

-

Sampling:

-

Incubate the plates at 37°C on an orbital shaker.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the receiver chamber. [22] * Immediately replace the volume with fresh, pre-warmed HBSS.

-

Take a sample from the donor chamber at the beginning and end of the experiment to confirm initial concentration and stability.

-

-

Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method. [23][24]

Data Analysis and Interpretation

The apparent permeability coefficient, Papp, is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in nmol/s).

-

A is the surface area of the membrane (in cm²).

-

C₀ is the initial concentration in the donor chamber (in nmol/mL).

The Efflux Ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

| Papp (A-B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation |

| < 1 | Low | Poorly absorbed |

| 1 - 10 | Moderate | Moderately absorbed |

| > 10 | High | Well absorbed |

| Efflux Ratio | Interpretation | |

| > 2 | Potential for active efflux (e.g., by P-gp) |

Protocol 2: Intracellular Accumulation & Mechanistic Studies

This protocol directly quantifies the amount of compound that accumulates inside the cells, providing a more direct measure of bioavailability at the cellular level. The protocol is designed to distinguish between passive and active transport mechanisms.

Step-by-Step Experimental Protocol

-

Cell Culture: Seed Caco-2 cells in 12- or 24-well plates and grow to >90% confluency.

-

Dosing:

-

Wash cells twice with pre-warmed HBSS.

-

Add the dosing solution containing 2-Cyclopropylamino-5-methyl-3-nitropyridine to each well.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Washing (Critical Step):

-

Aspirate the dosing solution.

-

Wash the cell monolayer rapidly three times with ice-cold PBS to halt transport and remove all extracellular compound.

-

-

Cell Lysis:

-

Add a lysis buffer (e.g., RIPA buffer or methanol/water) to each well.

-

Scrape the cells and collect the lysate.

-

-

Normalization:

-

Use a portion of the lysate to determine the total protein concentration using a BCA assay. This is essential for normalizing the amount of compound to the amount of cellular material.

-

-

Sample Preparation & Analysis:

-

Perform protein precipitation on the remaining lysate (e.g., with cold acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the compound. [25]The results are typically expressed as nmol of compound per mg of protein.

-

Probing the Mechanism: Causality-Driven Experiments

By modifying the above protocol, one can elucidate the transport mechanism.

-

Temperature Dependence: Run the accumulation assay in parallel at 37°C and 4°C. Active transport is an enzymatic, energy-dependent process that is significantly inhibited at low temperatures, whereas passive diffusion is less affected. [26][27]* Inhibitor Studies: Co-incubate the compound with known inhibitors of major transporter families. For example, verapamil can be used to inhibit P-gp (an ABC transporter). A significant increase in intracellular accumulation in the presence of the inhibitor suggests the compound is a substrate for that efflux pump.

Example Data Presentation

Table: Effect of Temperature on Intracellular Accumulation

| Condition | Intracellular Concentration (nmol/mg protein) ± SD | Fold Change (37°C / 4°C) |

| Incubation at 37°C | 15.2 ± 1.8 | 4.8 |

| Incubation at 4°C | 3.2 ± 0.5 |

Interpretation: The ~5-fold reduction in accumulation at 4°C strongly suggests that a significant portion of the compound's uptake is mediated by an active, energy-dependent process rather than simple passive diffusion.

References

- Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetr

- In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI.

- Mechanism of Cellular Uptake of Highly Fluorescent Conjug

- Cellular Uptake & Cellular Release Assays. Gifford Bioscience.

- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.

- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.

- Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formul

- Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids.

- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PMC - PubMed Central.

- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.

- Passive transport and active transport across a cell membrane article. Khan Academy.

- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.

- How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associ

- MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. PubMed.

- The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI.

- The role of transporters on drug therapy.

- Transport of Small Molecules. The Cell - NCBI Bookshelf.

- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed.

- Caco-2 cell permeability assays to measure drug absorption.

- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.

- Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen.

- Improvement of cellular uptake, in vitro antitumor activity and sustained release profile with increased bioavailability

- Implications of the Dominant Role of Transporters in Drug Uptake by Cells. PubMed.

- Chapter 7. Drug Transporters. Pharmacogenomics: An Introduction and Clinical Perspective.

- Diffusion, Facilitated Diffusion & Active Transport. Save My Exams.

- A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC - PubMed Central.

- Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Taylor & Francis.

- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI.

- Passive transport. Wikipedia.

- Implications of the dominant role of transporters in drug uptake by cells. Semantic Scholar.

- I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?

- MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. europepmc.org.

- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.

- Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function. Frontiers.

- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Passive transport - Wikipedia [en.wikipedia.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implications of the dominant role of transporters in drug uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays [mdpi.com]

- 15. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]

- 16. researchgate.net [researchgate.net]

- 17. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 20. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]

- 21. Improvement of cellular uptake, in vitro antitumor activity and sustained release profile with increased bioavailability from a nanoemulsion platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Evaluating 2-Cyclopropylamino-5-methyl-3-nitropyridine in Drug Screening Libraries

Introduction: The Scientific Rationale for Screening 2-Cyclopropylamino-5-methyl-3-nitropyridine